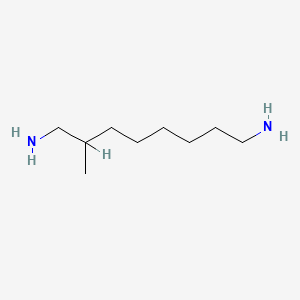
4-Methoxy-N,N-dimethylbenzylamine
Overview
Description
4-Methoxy-N,N-dimethylbenzylamine is an organic compound with the molecular formula C10H15NO. It consists of a benzylamine structure substituted with a methoxy group at the para position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-N,N-dimethylbenzylamine can be synthesized through several methods. One common approach involves the Eschweiler–Clarke reaction, where benzylamine is reacted with formaldehyde and formic acid to introduce the dimethylamino group . Another method involves the reaction of 4-methoxybenzyl chloride with dimethylamine under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted benzylamines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted benzylamines.
Scientific Research Applications
4-Methoxy-N,N-dimethylbenzylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It serves as a catalyst in the production of polyurethane foams and epoxy resins.
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-dimethylbenzylamine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the dimethylamino group donates electron density to facilitate the reaction. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
3-Methoxy-N,N-dimethylbenzylamine: Similar structure but with the methoxy group at the meta position.
N,N-Dimethylbenzylamine: Lacks the methoxy group, leading to different reactivity and applications.
Uniqueness: 4-Methoxy-N,N-dimethylbenzylamine is unique due to the presence of the methoxy group at the para position, which significantly influences its chemical properties and reactivity. This substitution pattern enhances its nucleophilicity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-9-4-6-10(12-3)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWQTUBQTYZJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289599 | |
| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15175-54-9 | |
| Record name | NSC62160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)



![8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3047917.png)


![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile](/img/structure/B3047926.png)
![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)

